1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-15-6-4-14(5-7-15)19(8-9-19)18(24)21-13-16(17-3-1-12-25-17)23-11-2-10-22-23/h1-7,10-12,16H,8-9,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYOVTUVMUYNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structural characteristics, and biological activity of this compound, supported by relevant case studies and research findings.
Synthesis and Structural Characterization
The compound was synthesized through a reaction involving 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol under reflux conditions. The resulting product was obtained as orange crystals with a yield of 64% and a melting point of 225–226 °C . Structural characterization was performed using various spectroscopic techniques, including IR and NMR spectroscopy, confirming the presence of characteristic functional groups and molecular structure.
Antimicrobial Activity
Research has indicated that compounds containing furan and pyrazole moieties exhibit significant antimicrobial properties. A study on related pyrazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the incorporation of these groups enhances biological activity .
Anti-cancer Properties
Preliminary investigations into the anti-cancer potential of this compound have shown promising results. For instance, compounds similar in structure have been reported to inhibit tumor growth and metastasis through mechanisms involving the modulation of key signaling pathways associated with cancer progression. Specifically, the inhibition of mPGES-1 has been identified as a crucial target for reducing PGE2 synthesis, which is implicated in tumorigenesis .
Case Study 1: Inhibition of Tumor Growth
In a controlled study involving animal models, the compound demonstrated a significant reduction in tumor size when administered at specific dosages. The effective dosage observed was approximately 0.04 mg/kg/day, which correlated with decreased liver cholesteryl esters in cholesterol-fed hamsters. This suggests that the compound may exert its anti-cancer effects by modulating lipid metabolism .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of related compounds against various pathogens. The results indicated that these compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights the potential application of 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide in developing new antimicrobial agents .
Research Findings Summary
The biological activity of 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is supported by various studies indicating its potential as an antimicrobial and anti-cancer agent. The following table summarizes key findings from recent research:
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a cyclopropane ring, a furan moiety, and a pyrazole group, which contribute to its biological activity. Its molecular formula is C₁₈H₁₈FN₅O, with a molecular weight of approximately 329.37 g/mol. The presence of the fluorine atom on the phenyl ring enhances its lipophilicity and potential biological interactions.
Anticancer Activity
One of the primary applications of this compound is in cancer treatment. Research indicates that derivatives of pyrazole compounds, including this one, exhibit significant anticancer properties. A patent (US9416123B2) describes various substituted pyrazole compounds that inhibit cancer cell proliferation and induce apoptosis in different cancer types, including colon and breast cancers . The mechanism often involves modulation of kinase activity, which is crucial for cancer cell signaling pathways.
Anti-inflammatory Properties
The compound's structural attributes suggest potential anti-inflammatory effects. Pyrazole derivatives are known to interact with inflammatory pathways, making them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs). Studies have shown that similar compounds can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief.
Neurological Implications
Preliminary studies indicate that compounds with similar structures may also influence neurological pathways. Their ability to cross the blood-brain barrier due to their lipophilic nature opens avenues for treating neurodegenerative diseases. Research into the neuroprotective effects of pyrazole derivatives suggests they may mitigate oxidative stress in neuronal cells.
Bioherbicidal Activity
Emerging research highlights the potential use of this compound in agriculture as a bioherbicide. Its allelopathic properties could be harnessed to develop sustainable weed management solutions. Studies have shown that certain pyrazole derivatives exhibit herbicidal activity against specific weed species without adversely affecting crop yield .
Synthesis Techniques
The synthesis of 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide often involves multi-step reactions starting from commercially available precursors. The synthetic routes typically include cyclization reactions and functional group modifications to introduce the desired substituents.
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Furan, Pyrazole | Heat, solvent |
| 2 | Functionalization | Fluorobenzene | Catalytic conditions |
| 3 | Final coupling | Cyclopropanecarboxylic acid | Reflux |
Case Studies
Several case studies have explored the biological activities of similar compounds:
- A study published in Nature Communications examined a series of pyrazole derivatives for their anticancer properties, demonstrating efficacy against multiple cancer cell lines .
- Another investigation into the herbicidal potential of related compounds showed significant inhibition of weed growth in controlled experiments, suggesting practical applications in agricultural settings.
Chemical Reactions Analysis
Oxidation Reactions
The furan and pyrazole rings are susceptible to oxidation under controlled conditions. For example:
| Reaction | Conditions | Products | Source |
|---|---|---|---|
| Furan ring oxidation | H<sub>2</sub>O<sub>2</sub>, Fe(II) | Dihydroxyfuran derivative | |
| Pyrazole N-oxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub> | Pyrazole N-oxide |
The furan ring typically oxidizes to a dihydroxyfuran under mild oxidative conditions, preserving the cyclopropane and pyrazole groups. Pyrazole N-oxidation requires stronger oxidants like meta-chloroperbenzoic acid (mCPBA) .
Amide Hydrolysis
The cyclopropanecarboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Source |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Cyclopropanecarboxylic acid + amine byproduct | |
| Basic hydrolysis | NaOH (2M), EtOH | Sodium carboxylate + free amine |
Hydrolysis rates depend on steric hindrance from the cyclopropane and electronic effects of the fluorophenyl group. The reaction is slower compared to linear amides due to the rigid cyclopropane structure.
Cyclopropane Ring Opening
The strained cyclopropane ring reacts with electrophiles or under thermal conditions:
| Reagent/Trigger | Conditions | Products | Source |
|---|---|---|---|
| H<sub>2</sub>O/H<sup>+</sup> | 100°C, 12h | Open-chain carboxylic acid derivatives | |
| Br<sub>2</sub> | CHCl<sub>3</sub>, RT | Dibrominated alkane |
Ring-opening reactions are thermodynamically favorable but require precise control to avoid decomposition of adjacent functional groups .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient 4-fluorophenyl group participates in SNAr reactions:
| Nucleophile | Conditions | Products | Source |
|---|---|---|---|
| NH<sub>3</sub> | DMF, 80°C | 4-Aminophenyl derivative | |
| Thiophenoxide | K<sub>2</sub>CO<sub>3</sub>, DMSO | 4-(Thiophenyl)phenyl analog |
Fluorine’s electronegativity enhances the aryl ring’s susceptibility to nucleophilic attack, particularly at the para position .
Functionalization of Pyrazole
The pyrazole moiety undergoes regioselective modifications:
| Reaction | Reagents | Products | Source |
|---|---|---|---|
| Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> | N-methylpyrazole derivative | |
| Cycloaddition | Acetylene, Cu(I) catalyst | Pyrazolo-fused heterocycles |
Alkylation occurs preferentially at the pyrazole N1 position due to steric and electronic factors .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable further derivatization:
| Reaction | Catalyst | Products | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl-functionalized analogs | |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub> | Aminated derivatives |
These reactions are highly efficient for attaching aryl or amino groups to the furan or pyrazole rings .
Key Stability Considerations
Q & A
What synthetic methodologies are commonly employed for the preparation of 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide?
Basic
The synthesis typically involves multi-step procedures, including cyclopropanation reactions and coupling steps. Cyclopropane rings are formed using reagents like diethylzinc and diiodomethane, followed by coupling with amine derivatives bearing furan and pyrazole moieties. Purification often employs column chromatography and recrystallization to isolate the final product. Analytical validation via NMR and mass spectrometry is critical at each step to ensure intermediate integrity .
How can computational chemistry tools predict the three-dimensional conformation and binding affinities of this compound?
Advanced
Molecular docking simulations and quantum mechanics/molecular mechanics (QM/MM) calculations are used to model interactions with biological targets (e.g., enzymes or receptors). Software like AutoDock or Schrödinger Suite predicts binding poses, while density functional theory (DFT) optimizes the compound’s geometry. These tools help identify key functional groups (e.g., fluorophenyl, pyrazole) that enhance binding via hydrophobic or π-π interactions. Experimental validation through crystallography (e.g., SHELXL refinement) or isothermal titration calorimetry (ITC) is recommended to resolve discrepancies .
What analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Basic
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95%). X-ray crystallography resolves stereochemical ambiguities in the cyclopropane ring and confirms spatial arrangement .
What strategies resolve contradictions between computational predictions and experimental synthesis data?
Advanced
Iterative refinement combines computational reaction path searches (e.g., using ICReDD’s quantum chemical workflows) with experimental screening. For example, if DFT predicts a low-energy transition state but yields are poor, adjusting solvent polarity or catalysts (e.g., Pd-based for coupling steps) can reconcile discrepancies. Statistical design of experiments (DoE) optimizes parameters like temperature and stoichiometry .
What structural features influence this compound’s pharmacological activity?
Basic
The cyclopropane ring imposes conformational rigidity, potentially enhancing target selectivity. The 4-fluorophenyl group increases lipophilicity and metabolic stability, while the pyrazole and furan moieties participate in hydrogen bonding with biological targets. Fluorine’s electron-withdrawing effects may modulate electronic properties of adjacent groups .
How can quantum chemical calculations optimize synthesis pathways?
Advanced
Reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) identify low-energy intermediates and transition states. For cyclopropanation, DFT calculations predict regioselectivity under varying conditions (e.g., solvent dielectric constants). Machine learning models trained on similar compounds prioritize reaction conditions (e.g., catalyst loading) to minimize side products .
What challenges arise during multi-step synthesis, and how are they mitigated?
Basic
Intermediate instability (e.g., cyclopropane ring strain) requires inert atmospheres and low temperatures. Competing side reactions during pyrazole coupling are minimized using protecting groups (e.g., tert-butoxycarbonyl, Boc). Purification challenges due to polar byproducts are addressed via reverse-phase HPLC .
What advanced techniques study the compound’s interactions with biological targets?
Advanced
Cryo-electron microscopy (cryo-EM) and surface plasmon resonance (SPR) quantify binding kinetics. Synchrotron-based X-ray crystallography (refined via SHELXL) resolves binding modes at atomic resolution. Solid-state NMR probes dynamic interactions in membrane-embedded targets (e.g., GPCRs) .
How do fluorine substituents affect physicochemical properties?
Basic
Fluorine increases lipophilicity (logP) by ~0.25 per substituent, enhancing membrane permeability. Its electronegativity stabilizes adjacent carbocations, improving metabolic resistance. ¹⁹F NMR tracks metabolic degradation in vitro .
What methodologies evaluate the compound’s potential as a drug candidate?
Advanced
High-throughput screening (HTS) in target-specific assays (e.g., kinase inhibition) identifies hit candidates. ADMET profiling assesses absorption (Caco-2 permeability), hepatotoxicity (Cytochrome P450 inhibition), and plasma stability. In vivo efficacy studies in disease models (e.g., xenografts) validate preclinical potential. Target engagement is confirmed via positron emission tomography (PET) with radiolabeled analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
